![molecular formula C21H18FNO4S B4753074 ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4753074.png)
ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate, also known as EFACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFACT is a thiophene-based compound that has shown promising results in various studies related to drug discovery and development.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has shown potential in various scientific research applications, including drug discovery and development. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Studies have shown that ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has also shown promising results in the treatment of fungal and bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate may exert its pharmacological effects by inhibiting the activity of enzymes involved in cell proliferation and survival. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been found to have both biochemical and physiological effects. Biochemically, ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and survival. Physiologically, ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been found to induce apoptosis and inhibit cell proliferation in cancer cells. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has also been found to exhibit antifungal and antibacterial activities, suggesting that it may have potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
Ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is stable under normal laboratory conditions. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has also been found to exhibit low toxicity in vitro, making it a safe compound to work with. However, ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate. One potential area of research is the development of ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate as a therapeutic agent for cancer. Studies have shown that ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate can induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for further investigation. Another potential area of research is the development of ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate as an antimicrobial agent. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has exhibited antifungal and antibacterial activities in vitro, suggesting that it may have potential as a treatment for fungal and bacterial infections. Finally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate and its potential applications in drug discovery and development.
Conclusion:
ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate is a promising compound that has shown potential in various scientific research applications, including drug discovery and development. The synthesis method of ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been optimized to yield high purity and high yield of the compound. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has been found to exhibit anticancer, antifungal, and antibacterial activities, and its mechanism of action is not fully understood. ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments, but also has some limitations. Future research on ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate may lead to the development of new therapeutic agents for cancer and microbial infections.
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4S/c1-2-26-21(25)19-17(14-8-10-15(22)11-9-14)13-28-20(19)23-18(24)12-27-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQREDUPFVGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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